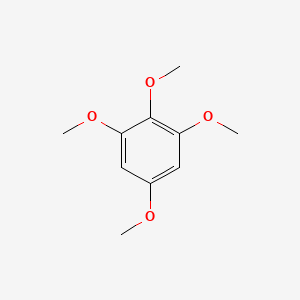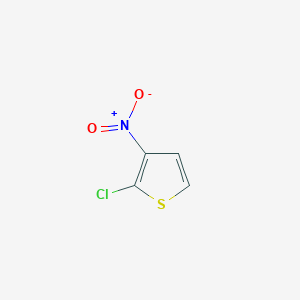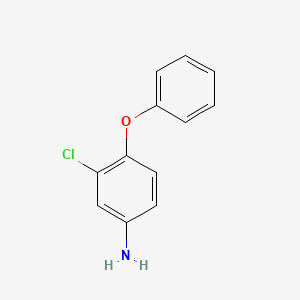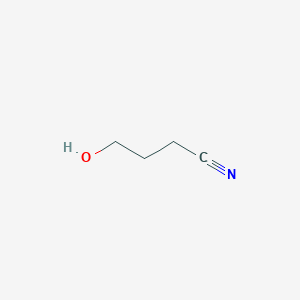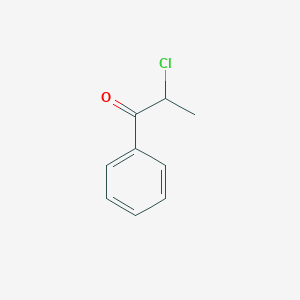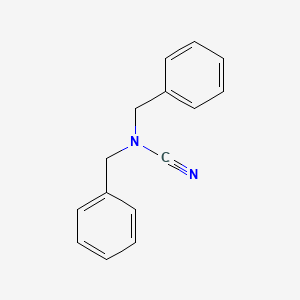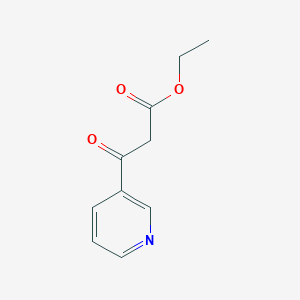
1-(3,4-Difluorophenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Downstream Processing of Biologically Produced Diols
Biologically produced diols, such as 1,3-propanediol and 2,3-butanediol, have wide-ranging applications, from solvents to polymers. The focus on their recovery and purification underscores the importance of efficient separation technologies in the production of chemicals that might share similarities in processing needs with 1-(3,4-Difluorophenyl)propan-2-one (Xiu & Zeng, 2008).
Coordination Chemistry and Biological Properties
The study of coordination chemistry, particularly involving compounds like 1-(acyl/aroyl)-3-(substituted) thioureas, highlights the role of nitrogen substituents in influencing chemical properties. Such investigations can provide insights into the potential applications of 1-(3,4-Difluorophenyl)propan-2-one in forming new materials or biological interactions (Saeed, Flörke, & Erben, 2014).
Hydrogenolysis to Produce 1,3-Propanediol
Research on catalytic processes, such as the hydrogenolysis of glycerol to produce 1,3-propanediol, explores the efficiency of heterogeneous catalysts. This area of research could be relevant for exploring chemical transformations involving 1-(3,4-Difluorophenyl)propan-2-one, given the interest in catalysis and chemical production efficiency (Ruy et al., 2020).
Organic Thermoelectric Materials
The development of organic thermoelectric materials, such as poly(3,4-ethylenedioxythiophene), demonstrates the potential for using organic compounds in energy-related applications. Research in this field could encompass the use of fluorinated compounds like 1-(3,4-Difluorophenyl)propan-2-one in novel material applications (Yue & Xu, 2012).
Quantitative NMR for Natural Products Analysis
The application of quantitative NMR in analyzing natural products illustrates the importance of analytical techniques in understanding the structure and purity of chemical compounds. Such methodologies could be applicable to the analysis of 1-(3,4-Difluorophenyl)propan-2-one, especially in assessing its purity and structural characteristics (Pauli, Jaki, & Lankin, 2005).
Safety And Hazards
特性
IUPAC Name |
1-(3,4-difluorophenyl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-6(12)4-7-2-3-8(10)9(11)5-7/h2-3,5H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFGSFVBTWBHLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorophenyl)propan-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

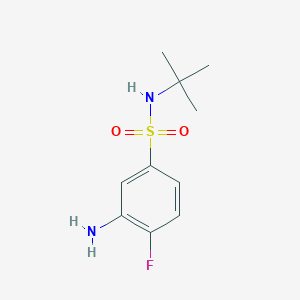
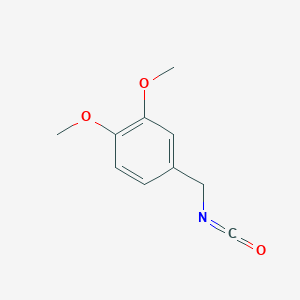

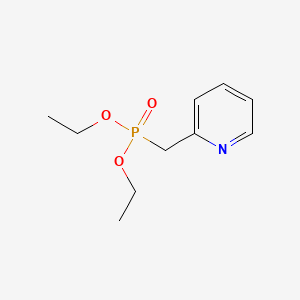
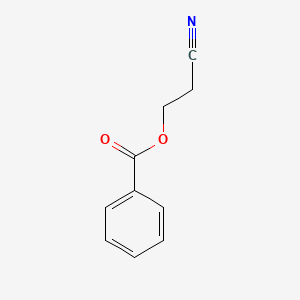
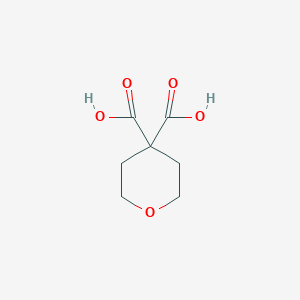
![4-Chloro-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1346133.png)
